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Compound of Interest

Compound Name: Peficitinib

Cat. No.: B15615569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Peficitinib, also known as ASP015K, is an orally bioavailable small molecule that functions as

a potent inhibitor of the Janus kinase (JAK) family of enzymes. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, and the underlying mechanism of action of Peficitinib. Detailed experimental

protocols for key assays, a summary of its pharmacokinetic profile and metabolic pathways,

and visualizations of its interaction with the JAK-STAT signaling pathway are presented to

serve as a valuable resource for researchers in immunology and drug development.

Chemical Identity and Physicochemical Properties
Peficitinib is a synthetic organic compound with a complex adamantane moiety linked to a

pyrrolopyridine core. Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identifiers for Peficitinib
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Identifier Value Citation

IUPAC Name

4-[[(1R,3S)-5-hydroxy-2-

adamantyl]amino]-1H-

pyrrolo[2,3-b]pyridine-5-

carboxamide

[1]

CAS Number 944118-01-8 (free base) [1]

Molecular Formula C₁₈H₂₂N₄O₂ [1]

Molecular Weight 326.4 g/mol [1]

SMILES
C1[C@@H]2CC3(C--INVALID-

LINK--CC1C3)O
[1]

InChI

InChI=1S/C18H22N4O2/c19-

16(23)13-8-21-17-12(1-2-20-

17)15(13)22-14-10-3-9-4-

11(14)7-18(24,5-9)6-10/h1-

2,8-11,14,24H,3-7H2,

(H2,19,23)

(H2,20,21,22)/t9?,10-,11+,14?,

18?

[1]

Table 2: Physicochemical Properties of Peficitinib
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Property Value Citation

Physical State Crystalline solid

Melting Point
Data not available in the

searched literature.

pKa (strongest acidic) 13.85 (predicted)

pKa (strongest basic) 5.7 (predicted)

Aqueous Solubility ≤0.1 mg/mL at pH 7 [2]

Solubility in Organic Solvents

DMSO: ~60-65 mg/mLEthanol:

~1 mg/mLDimethylformamide:

~2 mg/mL

[2]

Biopharmaceutics

Classification System (BCS)

Class IV (Low Solubility, Low

Permeability)

Pharmacological Properties
Peficitinib is a pan-JAK inhibitor, demonstrating potent inhibition across the four members of

the Janus kinase family. This broad-spectrum activity allows it to modulate the signaling of a

wide array of cytokines implicated in inflammatory and autoimmune diseases.

Table 3: In Vitro Inhibitory Activity of Peficitinib against JAK Enzymes

Target Enzyme IC₅₀ (nM) Citation

JAK1 3.9 [3]

JAK2 5.0 [3]

JAK3 0.7 [3]

TYK2 4.8 [3]

Mechanism of Action: Inhibition of the JAK-STAT
Signaling Pathway
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The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a

critical signaling cascade for numerous cytokines and growth factors involved in immunity and

inflammation. Peficitinib exerts its therapeutic effects by competitively binding to the ATP-

binding site of JAKs, thereby preventing their phosphorylation and activation. This blockade

inhibits the subsequent phosphorylation and activation of STAT proteins, which prevents their

translocation to the nucleus and the transcription of pro-inflammatory genes.
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Caption: Peficitinib inhibits the JAK-STAT signaling pathway.

Pharmacokinetics and Metabolism
Peficitinib is rapidly absorbed following oral administration. Its pharmacokinetic profile is

influenced by food and hepatic function.

Table 4: Summary of Peficitinib Pharmacokinetic Parameters in Healthy Adults
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Parameter
Value (following a single
oral dose)

Citation

Tmax (Time to maximum

concentration)
1.0 - 1.8 hours (fasting) [4]

t½ (Terminal half-life) 7.4 - 13.0 hours [5]

Protein Binding 72.8 - 75.2%

Effect of Food Increased Cmax and AUC [2]

Effect of Hepatic Impairment
Increased exposure in

moderate impairment
[6]

Effect of Renal Impairment
No significant effect on

exposure
[7]

Peficitinib is metabolized in the liver, primarily through sulfation and methylation. The main

metabolites identified in human plasma are designated as H1 (sulfate and methylated

metabolite), H2 (sulfate metabolite), and H4 (methylated metabolite). The chemical structures

of these metabolites are not publicly available. Metabolite H2 is the major circulating

metabolite, but it possesses very weak pharmacological activity.[5]

Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of Peficitinib on the kinase activity of isolated

JAK enzymes.
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Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

Prepare serial dilutions of Peficitinib in a suitable solvent (e.g., DMSO).
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In a 96-well plate, add the diluted Peficitinib or vehicle control.

Add the purified JAK enzyme to each well and incubate.

Prepare a master mix containing ATP and a substrate peptide in a kinase assay buffer.

Initiate the kinase reaction by adding the master mix to all wells.

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable

detection method (e.g., luminescence-based assay).

Calculate the percent inhibition for each Peficitinib concentration and determine the IC₅₀

value.

Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.

Methodology:

Isolate and prepare the cells of interest (e.g., peripheral blood mononuclear cells).

Pre-incubate the cells with various concentrations of Peficitinib or vehicle control.

Stimulate the cells with a specific cytokine (e.g., IL-2 to induce pSTAT5) for a short period.

Fix and permeabilize the cells.

Stain the cells with a fluorophore-conjugated antibody specific for the phosphorylated STAT

protein.

Analyze the samples by flow cytometry to quantify the median fluorescence intensity of the

phospho-STAT signal.

Calculate the percent inhibition of STAT phosphorylation and determine the IC₅₀ value.
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T-Cell Proliferation Assay
This assay assesses the effect of Peficitinib on the proliferation of T-cells following stimulation.

Methodology:

Isolate T-cells from peripheral blood mononuclear cells.

Plate the T-cells in a 96-well plate in the presence of a T-cell activator (e.g., anti-CD3/anti-

CD28 antibodies or a cytokine like IL-2).

Add serial dilutions of Peficitinib or vehicle control to the wells.

Incubate the plate for 2-3 days.

Measure cell proliferation using a suitable method, such as [³H]-thymidine incorporation or a

colorimetric assay (e.g., MTT or WST-1).

Calculate the percent inhibition of T-cell proliferation and determine the IC₅₀ value.

Synthesis
The synthesis of Peficitinib is a multi-step process that typically starts from 4-chloro-7-

azaindole.

4-chloro-7-azaindole N-protection
(e.g., TIPSCl)

Directed lithiation
and carboxylation N-deprotection Amidation

Nucleophilic aromatic
substitution with

trans-4-aminoadamantan-1-ol
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Caption: A simplified workflow for the synthesis of Peficitinib.

Structural Biology
The crystal structures of Peficitinib in complex with the kinase domains of JAK1, JAK2, JAK3,

and TYK2 have been determined, providing insights into its binding mode and selectivity. The
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1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of Peficitinib forms key hydrogen bonds with

the hinge region of the ATP-binding pocket of the JAK enzymes.[4]

Table 5: PDB IDs for Peficitinib in Complex with JAKs

Target Enzyme PDB ID Citation

JAK1 6AAH [8]

JAK2 6AAJ

JAK3 6AAK

TYK2 6AAM [2]

Conclusion
Peficitinib is a potent, orally active pan-JAK inhibitor with a well-characterized mechanism of

action. Its ability to modulate the JAK-STAT signaling pathway makes it a significant molecule

for the treatment of autoimmune diseases. This technical guide provides a foundational

understanding of its chemical and pharmacological properties, which can aid researchers and

drug development professionals in their ongoing studies and development of novel

immunomodulatory therapies. Further research into its long-term efficacy and safety, as well as

the full characterization of its metabolic fate, will continue to refine its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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